Cas no 68292-01-3 (3-[[(4-Methyl-1-piperazinyl)sulfonyl]methyl]-1,2-benzisoxazole)
![3-[[(4-Methyl-1-piperazinyl)sulfonyl]methyl]-1,2-benzisoxazole structure](https://ja.kuujia.com/scimg/cas/68292-01-3x500.png)
3-[[(4-Methyl-1-piperazinyl)sulfonyl]methyl]-1,2-benzisoxazole 化学的及び物理的性質
名前と識別子
-
- 3-[[(4-Methyl-1-piperazinyl)sulfonyl]methyl]-1,2-benzisoxazole
-
- インチ: 1S/C13H17N3O3S/c1-15-6-8-16(9-7-15)20(17,18)10-12-11-4-2-3-5-13(11)19-14-12/h2-5H,6-10H2,1H3
- InChIKey: AKVKBBWEQVZYJA-UHFFFAOYSA-N
- ほほえんだ: O1C2=C(C=CC=C2)C(CS(N2CCN(C)CC2)(=O)=O)=N1
じっけんとくせい
- 密度みつど: 1.39±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ゆうかいてん: 119-121 °C(Solvent: Benzene ; Hexane)
- ふってん: 473.7±55.0 °C(Predicted)
- 酸性度係数(pKa): 6.03±0.42(Predicted)
3-[[(4-Methyl-1-piperazinyl)sulfonyl]methyl]-1,2-benzisoxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6457-0442-3mg |
3-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-1,2-benzoxazole |
68292-01-3 | 90%+ | 3mg |
$63.0 | 2023-04-25 | |
Life Chemicals | F6457-0442-1mg |
3-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-1,2-benzoxazole |
68292-01-3 | 90%+ | 1mg |
$54.0 | 2023-04-25 | |
Life Chemicals | F6457-0442-2mg |
3-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-1,2-benzoxazole |
68292-01-3 | 90%+ | 2mg |
$59.0 | 2023-04-25 | |
Life Chemicals | F6457-0442-5μmol |
3-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-1,2-benzoxazole |
68292-01-3 | 90%+ | 5μl |
$63.0 | 2023-04-25 | |
Life Chemicals | F6457-0442-4mg |
3-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-1,2-benzoxazole |
68292-01-3 | 90%+ | 4mg |
$66.0 | 2023-04-25 | |
Life Chemicals | F6457-0442-5mg |
3-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-1,2-benzoxazole |
68292-01-3 | 90%+ | 5mg |
$69.0 | 2023-04-25 | |
Life Chemicals | F6457-0442-2μmol |
3-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-1,2-benzoxazole |
68292-01-3 | 90%+ | 2μl |
$57.0 | 2023-04-25 |
3-[[(4-Methyl-1-piperazinyl)sulfonyl]methyl]-1,2-benzisoxazole 関連文献
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
3-[[(4-Methyl-1-piperazinyl)sulfonyl]methyl]-1,2-benzisoxazoleに関する追加情報
Professional Introduction to Compound with CAS No. 68292-01-3 and Product Name: 3-[[(4-Methyl-1-piperazinyl)sulfonyl]methyl]-1,2-benzisoxazole
The compound with the CAS number 68292-01-3 and the product name 3-[[(4-Methyl-1-piperazinyl)sulfonyl]methyl]-1,2-benzisoxazole represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates a benzisoxazole core, which is well-documented for its role in various pharmacological mechanisms, alongside a 4-methylpiperazine sulfonamide moiety, contributing to its unique pharmacokinetic properties.
In recent years, the exploration of benzisoxazole derivatives has been extensively studied for their efficacy in modulating neurological and cardiovascular pathways. The presence of the sulfonyl group in the molecular structure enhances the compound's interaction with biological targets, making it a promising candidate for further development. The substitution pattern around the benzisoxazole ring, particularly the methyl group attached to the sulfonamide, influences its solubility and metabolic stability, critical factors in drug design.
Current research in medicinal chemistry has highlighted the importance of optimizing small-molecule scaffolds to achieve higher selectivity and efficacy. The 4-methyl-1-piperazinyl moiety in this compound not only contributes to its solubility but also plays a pivotal role in modulating receptor interactions. This has led to investigations into its potential as an intermediate in the synthesis of novel therapeutic agents targeting conditions such as depression, anxiety, and hypertension.
The benzisoxazole scaffold is particularly noteworthy for its ability to cross the blood-brain barrier, a crucial property for central nervous system (CNS) drugs. Recent studies have demonstrated that modifications at the 3-position of the benzisoxazole ring can significantly alter pharmacological profiles. In this context, the sulfonamide-linked methyl group in our compound enhances its binding affinity to certain neurotransmitter receptors, suggesting potential applications in neuropharmacology.
Moreover, computational modeling and molecular dynamics simulations have been instrumental in understanding the binding interactions of this compound with biological targets. The structural features, including the 4-methylpiperazine sulfonamide moiety, have been shown to interact favorably with enzymes and receptors involved in metabolic pathways. This has prompted further investigation into its role as a modulator of enzyme activity, particularly in contexts related to inflammation and oxidative stress.
The synthesis of 3-[[(4-Methyl-1-piperazinyl)sulfonyl]methyl]-1,2-benzisoxazole involves multi-step organic reactions that showcase advancements in synthetic methodologies. The introduction of the sulfonamide group at the 3-position of the benzisoxazole ring requires precise control over reaction conditions to ensure high yield and purity. Recent innovations in catalytic processes have enabled more efficient synthesis routes, reducing environmental impact while maintaining high chemical yields.
Preclinical studies have begun to explore the pharmacological effects of this compound across various disease models. Initial findings suggest that it exhibits significant potential as an anti-inflammatory agent, with mechanisms possibly involving modulation of cytokine production and inhibition of pro-inflammatory enzymes. Additionally, its interaction with ion channels has been observed, indicating possible applications in managing cardiovascular disorders.
The development of novel pharmaceuticals relies heavily on understanding structure-activity relationships (SAR). The unique combination of structural elements in 3-[[(4-Methyl-1-piperazinyl)sulfonyl]methyl]-1,2-benzisoxazole provides a rich platform for SAR studies. By systematically varying substituents around the benzisoxazole ring and within the piperazine moiety, researchers can fine-tune biological activity while minimizing side effects.
Regulatory considerations are also critical in advancing such compounds into clinical trials. Compliance with Good Manufacturing Practices (GMP) ensures that synthesized batches meet stringent quality standards. Recent regulatory updates have emphasized the need for comprehensive characterization data, including spectroscopic and chromatographic analyses, which are essential for supporting safety and efficacy claims.
Future directions in research may involve exploring derivatives of this compound that exhibit enhanced bioavailability or targeted delivery systems. Nanotechnology-based approaches could potentially improve drug delivery efficiency by protecting sensitive moieties like sulfonamides from rapid degradation. Additionally, combination therapies involving this compound with other bioactive molecules could offer synergistic effects in treating complex diseases.
The integration of artificial intelligence (AI) into drug discovery has accelerated the identification of promising candidates like 3-[[(4-Methyl-1-piperazinyl)sulfonyl]methyl]-1,2-benzisoxazole. Machine learning algorithms can predict biological activity based on structural features, reducing time-to-market for new therapeutics. As computational power increases, AI-driven drug design is becoming increasingly prevalent in pharmaceutical research.
In conclusion, 3-[[(4-Methyl-1-piperazinyl)sulfonyl]methyl]-1,2-benzisoxazole (CAS No. 68292-01-3) represents a significant advancement in medicinal chemistry with broad therapeutic implications. Its unique structural features make it a valuable tool for investigating neurological and cardiovascular disorders. Ongoing research continues to uncover new applications and refine synthetic methodologies, positioning this compound as a cornerstone in future drug development efforts.
68292-01-3 (3-[[(4-Methyl-1-piperazinyl)sulfonyl]methyl]-1,2-benzisoxazole) 関連製品
- 2034208-72-3(1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane)
- 941885-59-2(ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate)
- 2137823-01-7(3-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride)
- 1344296-01-0(1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride)
- 2098056-10-9(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylmethanamine)
- 2097888-53-2(N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}ethyl)furan-3-carboxamide)
- 1251617-59-0(6-({(4-methoxyphenyl)methylcarbamoyl}methyl)-7-oxo-6H,7H-1,2thiazolo4,5-dpyrimidine-3-carboxamide)
- 1806270-04-1(Ethyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate)
- 723320-28-3(2-{4-5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-ylphenyl}-2-oxoethyl 3-iodobenzoate)
- 9028-79-9(Galactose oxidase)